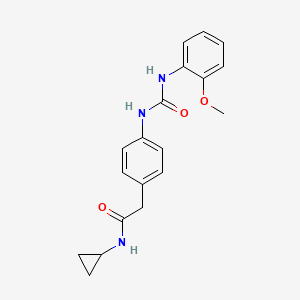

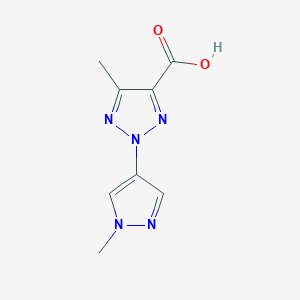

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CPI-444 and is a selective antagonist of the adenosine A2A receptor.

科学的研究の応用

Pharmacological Properties of Ureido-Acetamides

Ureido-acetamides, including compounds related to "N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide," have been identified as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds exhibit nanomolar affinity for CCKB receptors in various species and have shown selectivity factors exceeding 200 for CCKB versus CCKA receptors. Their high affinity for gastrin binding sites and antagonistic effects on CCK-8-induced neuronal firing suggest their utility in exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

Synthesis and Structural Analysis

The cyclopropane ring, a component of "N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide," plays a crucial role in restricting the conformation of biologically active compounds, enhancing activity, and exploring bioactive conformations. The intermolecular Ti(IV)-mediated cyclopropanation reaction is a method used for synthesizing substituted 2-phenylcyclopropylamines, demonstrating the significance of cyclopropane in the synthesis of constrained neurotransmitter analogues (Faler & Joullié, 2007).

Comparative Metabolism and Toxicological Detectability

The metabolism and toxicological detectability of ketamine-derived designer drugs, including those structurally related to "N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide," have been studied. These investigations aim to identify the phases I and II metabolites in rat and human urine and evaluate their detectability using various analytical methods. The studies on methoxetamine (MXE) provide insights into the metabolic pathways and the roles of human cytochrome P450 enzymes in the initial metabolic steps, relevant for understanding the metabolism of related compounds (Meyer et al., 2013).

Green Synthesis of Pharmaceutical Intermediates

The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for the production of azo disperse dyes and potentially related to the target compound, emphasizes the importance of environmentally friendly approaches in synthesizing chemical intermediates. The novel catalytic methods developed for hydrogenation processes in the synthesis of such compounds highlight the advancements in green chemistry and sustainable practices (Zhang Qun-feng, 2008).

特性

IUPAC Name |

N-cyclopropyl-2-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-17-5-3-2-4-16(17)22-19(24)21-15-8-6-13(7-9-15)12-18(23)20-14-10-11-14/h2-9,14H,10-12H2,1H3,(H,20,23)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWVTSTXBXXQJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)

![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)

![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)

![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2878139.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)

![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)